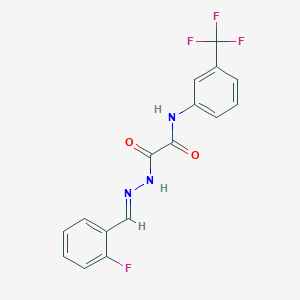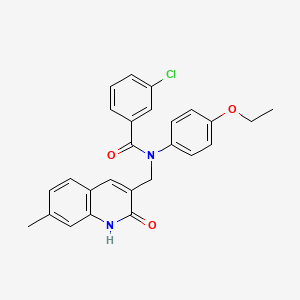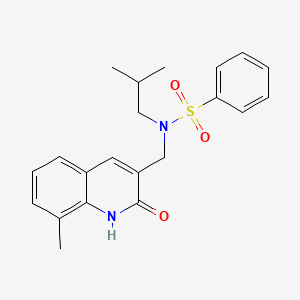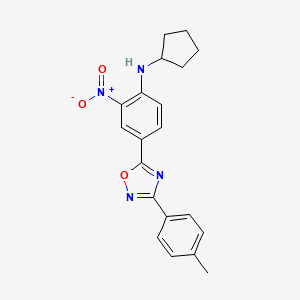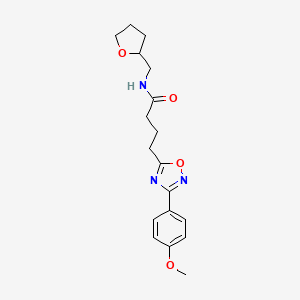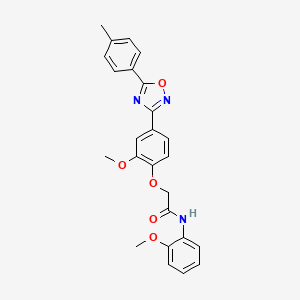
N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as PS433540, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylphenylacetamides and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves its ability to inhibit specific enzymes involved in various biological processes. This compound has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which is involved in cancer cell metabolism. It has also been found to inhibit the activity of glycogen synthase kinase-3β, which is involved in the pathogenesis of neurodegenerative diseases. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of p38 mitogen-activated protein kinase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which leads to a decrease in the production of lactate and ATP, resulting in the inhibition of cancer cell growth and proliferation. In neurodegenerative diseases, this compound has been found to have neuroprotective effects by inhibiting the activity of glycogen synthase kinase-3β, which leads to a decrease in the production of toxic proteins involved in the pathogenesis of neurodegenerative diseases. In inflammation, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which leads to a decrease in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments include its specificity and potency in inhibiting specific enzymes involved in various biological processes. The limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
For N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide research include the development of more efficient and effective synthesis methods, the evaluation of its potential therapeutic applications in other scientific research fields, and the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use. In addition, the identification of novel targets for this compound and the development of new derivatives with improved specificity and potency may lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been synthesized using various methods, including the reaction of 4-chlorophenylacetic acid with N-propyl-1-pyrrolidine sulfonamide in the presence of a base. The resulting intermediate product is then reacted with 4-hydroxyphenylacetic acid to obtain the final product. Other methods include the use of different starting materials and reagents, such as 4-bromo-2-nitrophenol and N-propyl-1-pyrrolidine sulfonamide.
Applications De Recherche Scientifique
N-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to have potential therapeutic applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cancer cell metabolism. In neurodegenerative diseases, this compound has been found to have neuroprotective effects and may have potential for the treatment of Alzheimer's and Parkinson's diseases. In inflammation, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-propyl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-2-9-16-15(18)12-21-13-5-7-14(8-6-13)22(19,20)17-10-3-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJKNHSUVFNCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204173 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


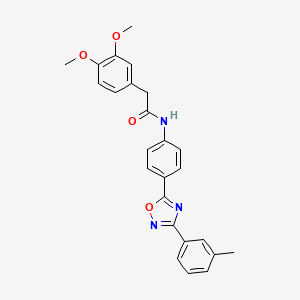
![3,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7698511.png)

